molecular formula C12H16O B1266571 Cyclopropyl(2,5-dimethylphenyl)methanol CAS No. 78987-81-2

Cyclopropyl(2,5-dimethylphenyl)methanol

Cat. No. B1266571
CAS RN: 78987-81-2
M. Wt: 176.25 g/mol
InChI Key: XNVLDOQNXQCBPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Cyclopropyl derivatives are often synthesized through nucleophilic substitution reactions and cyclization processes. For instance, cyclopropane derivatives can be produced from allylic halides carrying electron-withdrawing substituents, indicating an overall substitution with nucleophilic attack at the β-position of the allylic halide (Kolsaker & Storesund, 1972). Additionally, electrooxidation of dimethyl 2-(3-oxo-3-arylpropyl)malonates in methanol can lead to cyclized dimethyl 2-aroylcyclopropane-1,1-dicarboxylates under mild conditions, showcasing an efficient pathway for cyclopropyl derivative synthesis (Okimoto et al., 2013).

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives can be intricate, often determined through crystallography and natural bond orbital analysis. For example, a study on dimethyl cyclobutane derivatives revealed the planarity and distorted square-planar arrangement of the central four-membered ring, highlighting the structural complexity and the impact of hyperconjugative interactions on stability (Shabir et al., 2020).

Chemical Reactions and Properties

Cyclopropyl derivatives participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and photochemical reactions. The formation of cyclopropane-1,2-diols and benzocyclobutenols through β- and γ-hydrogen abstractions upon irradiation of 3-hydroxy-1-(o-methylaryl)alkan-1-ones in methanol is an example of their reactive versatility (Yoshioka et al., 1993).

Scientific Research Applications

Photoreleasable Protecting Group for Carboxylic Acids

Cyclopropyl(2,5-dimethylphenyl)methanol is related to the 2,5-dimethylphenacyl chromophore, which has been studied as a new photoremovable protecting group for carboxylic acids. This application is significant in organic synthesis, where direct photolysis of various 2,5-dimethylphenacyl esters leads to the formation of carboxylic acids in high yields. Such a method does not require a photosensitizer, indicating a streamlined approach for protecting group strategies in synthetic chemistry (Klan, Zabadal, & Heger, 2000).

Hydroxylation of Hydrocarbons

In a study exploring the hydroxylation of hydrocarbons, cyclopropyl(2,5-dimethylphenyl)methanol was used as a mechanistic probe in the catalytic cycle of methane monooxygenase (MMO). This enzyme system's reactions with cyclopropyl methanols offer insights into the formation of radical intermediates in hydrocarbon transformations, essential for understanding and improving catalytic processes (Liu, Johnson, Newcomb, & Lippard, 1993).

Synthesis of Dimethylphenol from Methanol

Magnesium oxide-supported chromium oxide catalysts have been used in synthesizing 2,6-dimethylphenol from methanol and KA-oil, which includes cyclopropyl(2,5-dimethylphenyl)methanol as a potential intermediate. This synthesis highlights the role of cyclopropyl methanols in producing valuable chemical compounds from simpler substances like methanol (Wang & Tsai, 1998).

Ruthenium Thiolate Complexes

The compound is also related to the formation of ruthenium thiolate complexes. Treatment of certain ruthenium compounds with sodium 2,6-dimethylbenzenethiolate, which may involve cyclopropyl(2,5-dimethylphenyl)methanol as an intermediate, results in mononuclear ruthenium thiolate complexes. These have potential applications in the field of organometallic chemistry and catalysis (Mashima, Mikami, & Nakamura, 1992).

Catalytic Transformation of Methanol into Hydrocarbons

In the catalytic transformation of methanol into hydrocarbons, cyclopropyl methanols like Cyclopropyl(2,5-dimethylphenyl)methanol are identified as key intermediates. This process has significant implications in producing high-energy fuels and valuable chemical raw materials, showcasing the compound's relevance in industrial chemistry (Doluda, Brovko, Giniatullina, & Sulman, 2017).

properties

IUPAC Name

cyclopropyl-(2,5-dimethylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-8-3-4-9(2)11(7-8)12(13)10-5-6-10/h3-4,7,10,12-13H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVLDOQNXQCBPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301269569
Record name α-Cyclopropyl-2,5-dimethylbenzenemethanol
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Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl(2,5-dimethylphenyl)methanol

CAS RN

78987-81-2
Record name α-Cyclopropyl-2,5-dimethylbenzenemethanol
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Record name alpha-Cyclopropyl-2,5-dimethylbenzyl alcohol
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Record name 78987-81-2
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Record name α-Cyclopropyl-2,5-dimethylbenzenemethanol
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Record name α-cyclopropyl-2,5-dimethylbenzyl alcohol
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